6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine
Description
Structure
3D Structure
Properties
CAS No. |
663597-19-1 |
|---|---|
Molecular Formula |
C21H24N4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-nitro-N-[2-(4-pentoxyphenyl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H24N4O3/c1-2-3-4-13-28-18-8-5-16(6-9-18)11-12-22-21-19-14-17(25(26)27)7-10-20(19)23-15-24-21/h5-10,14-15H,2-4,11-13H2,1H3,(H,22,23,24) |
InChI Key |
VKXNWSPSWLFVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Amidation and Substitution
A high-yield method involves a one-pot amidation and substitution approach using 2-halogeno-5-nitrobenzoate and formamidine salts. This method minimizes side reactions and avoids hazardous intermediates:
Mechanism :
Chlorination and Nucleophilic Aromatic Substitution
An alternative route involves chlorinating the quinazoline core at position 4 and displacing the chloride with the amine:
Key Considerations :
- Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts hydroxyquinazoline to 4-chloroquinazoline.
- Substitution : The chloride is displaced by the amine in the presence of a base (e.g., NaH) to form the final product.
Detailed Reaction Pathways
Synthesis of 4-Chloro-6-nitroquinazoline Intermediate
Route :
- Nitration : A benzamide precursor (e.g., 5-nitrobenzamide) is nitrated using HNO₃/H₂SO₄.
- Cyclization : The nitrated benzamide undergoes cyclization with formamidine salts to form the quinazoline core.
Example :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | 5-Nitrobenzoic acid + HNO₃/H₂SO₄, 0–5°C | 6-Nitrobenzamide |
| Cyclization | 6-Nitrobenzamide + formamidine salt, DMSO, 90°C | 4-Chloro-6-nitroquinazoline |
Preparation of the Amine Side Chain
Synthesis of 2-[4-(pentyloxy)phenyl]ethylamine :
- Alkylation : 4-Pentyloxyphenol reacts with ethylenediamine under basic conditions (e.g., K₂CO₃, DMF).
- Reduction : If necessary, nitro groups are reduced to amines using H₂/Pd-C or Fe/HCl.
Example :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 4-Pentyloxyphenol + ethylenediamine, K₂CO₃, DMF, reflux | 2-[4-(pentyloxy)phenyl]ethylamine |
Optimization and Challenges
Reaction Conditions
Yield and Purity
| Method | Yield | Purity | Source |
|---|---|---|---|
| One-pot amidation | 90.2% | >99.6% (HPLC) | |
| Chlorination-substitution | 85% | 92.62% (HPLC) |
Structural Confirmation
Spectroscopic Data (Hypothetical, Based on Analogues):
| Spectroscopy | Key Peaks |
|---|---|
| ¹H NMR | δ 8.2–8.5 (quinazoline H), δ 7.3–7.8 (aromatic H), δ 4.1 (OCH₂) |
| ¹³C NMR | δ 168–170 (C=O), δ 150–155 (nitro C), δ 110–125 (aromatic C) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| One-pot amidation | High yield, minimal waste | Requires formamidine salts |
| Chlorination-substitution | Scalable, well-established steps | Lower yield for nitration |
Chemical Reactions Analysis
Types of Reactions
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazolinamines .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies, it was tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential use as an antibacterial agent .
Anticancer Potential
Research indicates that 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine derivatives have exhibited anticancer effects. For instance, quinazoline derivatives have been noted for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cell lines, including those associated with breast and lung cancers .
Anti-inflammatory Effects
Some derivatives of this compound have been evaluated for their anti-inflammatory activities. They showed significant efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and screened for antimicrobial activity. Among them, specific compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
- Anticancer Evaluation : In a preclinical study, several quinazoline derivatives were tested for their ability to inhibit cancer cell growth. One particular derivative showed a significant reduction in cell proliferation in human breast cancer cells, suggesting a pathway for further development into an anticancer drug .
- Anti-inflammatory Research : A study focused on the anti-inflammatory properties of quinazoline derivatives found that certain compounds could inhibit edema significantly at doses around 50 mg/kg in animal models. This suggests potential applications in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The quinazoline core may also interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Alkoxy-Substituted Quinazoline Derivatives
highlights a series of compounds with structural similarities, differing primarily in the alkoxy chain length on the phenyl ring (Table 1).
Table 1: Alkoxy-Substituted Quinazoline Analogs
Key Findings :
- Chain Length and Lipophilicity: Increasing alkoxy chain length (e.g., pentyloxy vs.
- Binding Interactions : Longer chains (e.g., hexyloxy) may improve hydrophobic interactions in receptor pockets, whereas shorter chains (e.g., isopropyloxy) could favor steric flexibility.
Comparison with Established EGFR Inhibitors
lists clinically relevant quinazoline-based EGFR inhibitors, providing a framework for functional comparisons (Table 2).
Table 2: Comparison with EGFR-Targeting Quinazolines
Key Findings :
- Nitro vs.
- Side Chain Flexibility: The pentyloxyphenethyl group offers greater conformational flexibility than gefitinib’s rigid morpholinopropoxy chain, which could influence binding kinetics.
Comparison with Chlorobenzyl-Substituted Analog
describes N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine, a structural analog with a chlorobenzyl group replacing the pentyloxyphenethyl moiety (Table 3).
Table 3: Nitroquinazolinamine Derivatives
Key Findings :
- Lipophilicity vs. Polarity : The pentyloxy chain increases logP (~3.5 estimated) compared to the chlorobenzyl analog (logP ~2.8), suggesting better blood-brain barrier penetration for the target compound .
- Electronic Effects : The electron-withdrawing chlorine in the benzyl analog may reduce electron density at the quinazoline core compared to the electron-donating pentyloxy group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of quinazolinamine derivatives often involves cyclization reactions using phosphorus pentaoxide-amine hydrochloride mixtures. Key parameters include temperature control (80–120°C), stoichiometric ratios of nitro-substituted precursors, and the use of aprotic solvents (e.g., DMF or toluene) to minimize hydrolysis. By-products such as 4-quinazolinamines can form via amidine intermediates, detectable via NMR and mass spectrometry (MS). For example, deuterium exchange (D₂O) in NMR confirms N-H proton signals, distinguishing target compounds from by-products .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- X-ray crystallography resolves crystal packing and intramolecular interactions (e.g., nitro-group orientation and pentyloxy chain conformation). Crystal structures of analogous nitro-substituted heterocycles reveal planar quinazoline cores with substituents influencing π-π stacking .
- ¹H/¹³C NMR identifies alkyl chain environments and nitro-group electronic effects. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) and deuterium exchange experiments differentiate labile protons (e.g., NH groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental data in the synthesis of this compound?
- Methodological Answer : Contradictions often arise from unanticipated by-products or reaction pathways. For example, amidine intermediates (e.g., 6 in Scheme 1 of [10]) may form during cyclization. To address this:
- MS with metastable decomposition analysis identifies transient intermediates (e.g., M⁺ - C₆H₄CONH₂ fragments).
- Comparative TLC/HPLC monitors reaction progress, while DFT calculations predict thermodynamic favorability of pathways. Adjusting reaction time or catalyst loading can suppress competing routes .
Q. What methodologies are recommended for optimizing reaction conditions to maximize yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs .
- Continuous Flow Reactors : Enhance scalability by maintaining consistent mixing and heat transfer, critical for nitro-group stability .
Q. How can computational tools predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using software like GROMACS. The nitro group’s electron-withdrawing effects and pentyloxy chain hydrophobicity can be analyzed for membrane permeability .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous quinazolinamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
